molecular formula C8H10O B147276 3-Methylbenzyl alcohol CAS No. 587-03-1

3-Methylbenzyl alcohol

Cat. No.: B147276
CAS No.: 587-03-1
M. Wt: 122.16 g/mol
InChI Key: JJCKHVUTVOPLBV-UHFFFAOYSA-N
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Description

3-Methylbenzyl alcohol serves as a versatile and valuable building block in organic synthesis and research applications. Its structure, featuring a reactive benzyl alcohol group and a meta-substituted methyl group on the aromatic ring, allows for diverse chemical transformations, making it a key intermediate in developing more complex molecules . A primary application is in pharmaceutical research, where it is utilized in the synthesis of active pharmaceutical ingredients (APIs) and other intermediates; for instance, its structural motif is relevant in studies involving enzyme inhibition and in synthetic pathways for bronchodilators like fenoterol . The compound's utility extends to the synthesis of specialty and fine chemicals, including potential applications in fragrance and agrochemical development . In mechanistic and metabolic studies, the benzylic position of compounds like this compound is a known site for enzymatic oxidation by cytochrome P450, leading to a resonance-stabilized radical intermediate during hydroxylation, which is a critical consideration in drug metabolism . Furthermore, its predictable reactivity is exploited in methodological research, such as the exploration of oxidation reactions, where it can be efficiently converted to corresponding esters under catalytic conditions . This combination of synthetic flexibility and relevance to biological systems makes this compound a reliable and important reagent for research and development in both industrial and academic laboratories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)methanol
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InChI

InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
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InChI Key

JJCKHVUTVOPLBV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)CO
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID4039497
Record name 3-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methylbenzyl alcohol
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Vapor Pressure

0.01 [mmHg]
Record name 3-Methylbenzyl alcohol
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CAS No.

587-03-1
Record name 3-Methylbenzyl alcohol
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Record name 3-METHYLBENZYL ALCOHOL
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Synthetic Methodologies for 3 Methylbenzyl Alcohol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to produce 3-methylbenzyl alcohol in a more straightforward manner from specific starting materials. These approaches include catalytic hydrogenation and novel pathways utilizing renewable resources.

Gas Phase Hydrogenation of Isophthaldehyde over Ni/SiO2 Catalyst

A significant method for the synthesis of this compound involves the gas phase hydrogenation of isophthaldehyde. lookchem.comsigmaaldrich.com This reaction is effectively carried out using a Nickel/Silicon Dioxide (Ni/SiO2) catalyst. sigmaaldrich.comsigmaaldrich.com The process selectively hydrogenates one of the aldehyde groups on the isophthaldehyde molecule to a hydroxymethyl group, yielding the target alcohol. The Ni/SiO2 catalyst provides the active sites for the hydrogenation reaction, where nickel is the active metallic component and silica (B1680970) acts as a stable support. tue.nl This method is a key example of selective catalytic reduction in the synthesis of aromatic alcohols.

Reaction Summary: Hydrogenation of Isophthaldehyde
Starting Material Isophthaldehyde
Product This compound
Catalyst Ni/SiO2
Reaction Type Gas Phase Hydrogenation

Novel Pathways from Ethanol (B145695) with Methacrolein (B123484) Catalyzed by Hydroxyapatite (B223615)

Recent research has unveiled a novel and sustainable pathway for the selective synthesis of this compound by co-feeding ethanol with methacrolein over a hydroxyapatite (HAP) catalyst. dlut.edu.cn This is particularly noteworthy because while ortho- and para-isomers of methylbenzyl alcohol have been synthesized from ethanol upgrading, the production of the meta-isomer (this compound) from ethanol is a new development. dlut.edu.cn In this process, the selectivity for this compound can reach up to 36.2%. dlut.edu.cn

The reaction mechanism involves a co-conversion pathway. dlut.edu.cn Density functional theory (DFT) calculations suggest that ethanol first undergoes a Meerwein-Ponndorf-Verley (MPV) hydrogen transfer with methacrolein. dlut.edu.cn This initial step results in the formation of acetaldehyde, which then participates in subsequent reactions that promote the synthesis of the aromatic compound. dlut.edu.cn The use of hydroxyapatite as a catalyst is crucial for these transformations, which include condensation and dehydrocyclization steps. researchgate.netacs.org

Reaction Summary: Ethanol and Methacrolein Co-conversion
Reactants Ethanol, Methacrolein
Product This compound
Catalyst Hydroxyapatite (HAP)
Key Finding Novel pathway to the meta-isomer
Reported Selectivity Up to 36.2%

Indirect Synthetic Routes and Precursor Utilization

Indirect methods involve the synthesis of this compound and its derivatives through the chemical modification of precursor compounds, such as halogenated analogues.

From Halogenated Methylbenzyl Alcohol Analogues

Halogenated derivatives of this compound, such as 2-bromo-6-chloro-3-methylbenzyl alcohol, are synthesized through the direct halogenation of a suitable methylbenzyl alcohol precursor. aobchem.com The process for creating similar halogenated benzyl (B1604629) alcohols, for instance, involves the bromination of the corresponding benzyl alcohol. This type of reaction typically utilizes brominating agents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled temperature conditions, often between 0–25°C. The choice of solvent, such as dichloromethane (B109758) or ether, and the precise control of stoichiometric ratios are critical for achieving high purity of the final halogenated product.

General Halogenation Process
Substrate Methylbenzyl alcohol derivative
Target Example 2-Bromo-6-chloro-3-methylbenzyl alcohol
Typical Reagents Hydrobromic acid (HBr), Phosphorus tribromide (PBr₃)
Key Parameters Controlled temperature, appropriate solvent

An established indirect route to methylbenzyl alcohols is the hydrolysis of the corresponding xylyl halide. orgsyn.org Specifically, this compound can be produced from the hydrolysis of m-xylyl bromide (also known as 1-(bromomethyl)-3-methylbenzene). nih.gov This reaction involves the substitution of the bromine atom with a hydroxyl group from water. The hydrolysis of primary and secondary alkyl halides to their corresponding alcohols is a known chemical transformation. google.com Studies have shown that m-methylbenzyl alcohol can be generated from the corresponding chlorinated xylene, and this can occur even spontaneously without bacterial presence, indicating the compound's susceptibility to hydrolysis. nih.gov The hydrolysis of the o- and p-isomers of xylyl bromide is known to be rapid, suggesting a similar reactivity for the meta-isomer. nih.gov

Hydrolysis of Xylyl Bromide
Precursor m-Xylyl Bromide
Product This compound
Reaction Type Hydrolysis
Mechanism Nucleophilic substitution of bromide by a hydroxyl group

From Toluic Acid and its Esters

The reduction of toluic acid and its ester derivatives presents a common and effective route for the synthesis of this compound. This transformation typically involves the use of powerful reducing agents capable of converting carboxylic acids and esters to primary alcohols.

Lithium Aluminum Hydride Reduction of o-Toluic Acid or Ethyl o-Toluate

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely employed for the reduction of various carbonyl-containing functional groups, including carboxylic acids and esters. masterorganicchemistry.comcommonorganicchemistry.com The synthesis of o-methylbenzyl alcohol has been successfully achieved through the reduction of o-toluic acid or its corresponding ethyl ester, ethyl o-toluate, using LiAlH₄. orgsyn.org This method is noted for yielding purer products compared to some alternative approaches like the Grignard reaction. orgsyn.org

The general mechanism for the reduction of a carboxylic acid with LiAlH₄ involves an initial acid-base reaction to form a carboxylate salt, followed by nucleophilic attack of the hydride on the carbonyl carbon. masterorganicchemistry.com For esters, the mechanism proceeds via nucleophilic addition of a hydride to the carbonyl group, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.com

A typical laboratory procedure involves the dropwise addition of a solution of the toluic acid or its ester in a dry ether solvent, such as tetrahydrofuran (B95107) (THF), to a suspension of LiAlH₄ in the same solvent. commonorganicchemistry.commdma.ch The reaction is often carried out at reduced temperatures initially (e.g., 0 °C) and may be followed by a period of reflux to ensure complete conversion. mdma.chic.ac.uk A careful workup procedure is necessary to decompose the excess LiAlH₄ and the resulting aluminum salts, which often involves the sequential addition of water and a sodium hydroxide (B78521) solution. researchgate.net

Grignard Reagent Reactions

Grignard reagents, with the general formula RMgX, are powerful nucleophiles that react with a variety of carbonyl compounds to form new carbon-carbon bonds and, upon workup, alcohols. libretexts.org The synthesis of benzyl alcohols, including this compound, can be achieved through the reaction of an appropriate Grignard reagent with an aldehyde or ketone.

For instance, the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 3-methylbenzaldehyde (B113406) would yield a secondary alcohol, 1-(3-methylphenyl)ethanol, after acidic workup. To obtain the primary alcohol, this compound, a Grignard reagent derived from a 3-methylbenzyl halide (e.g., 3-methylbenzylmagnesium bromide) would be reacted with formaldehyde. libretexts.org However, it has been noted that this approach may yield less pure products compared to the lithium aluminum hydride reduction of the corresponding toluic acid or ester. orgsyn.org

The reaction of Grignard reagents with esters can also be utilized. In this case, two equivalents of the Grignard reagent react with the ester to produce a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon originate from the Grignard reagent. libretexts.org Carboxylic acids themselves are generally not suitable for direct reaction with Grignard reagents as the acidic proton of the carboxylic acid will react with the basic Grignard reagent in an acid-base reaction rather than undergoing nucleophilic addition. libretexts.org

Chlorination of Alcohols via Lewis Acid Catalysis (e.g., AlCl₃)

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. A facile method for the chlorination of benzylic alcohols, including this compound, involves the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst. scirp.orgoalib.com This method offers several advantages, including the use of a low-cost and commercially available reagent, convenient product isolation, and high conversion with excellent selectivity. scirp.orgresearchgate.net

In a typical procedure, this compound is reacted with AlCl₃ in a solvent such as 1,4-dioxane (B91453) at an elevated temperature, for example, 70°C. scirp.orgresearchgate.net This process can lead to a near-quantitative conversion of the alcohol to 3-methylbenzyl chloride. scirp.org The reaction is highly selective for the formation of the aromatic chloride, with no electrophilic substitution on the aromatic ring being detected. scirp.org Other Lewis acids like ZnCl₂, SnCl₂, SnCl₄, FeCl₂, and FeCl₃ were found to be ineffective under the optimized conditions. scirp.org

The proposed mechanism involves the coordination of the Lewis acid AlCl₃ to the hydroxyl group of the alcohol, enhancing its leaving group ability. This is followed by nucleophilic attack of a chloride ion. A notable feature of this system is the precipitation of the regenerated aluminum salt from the reaction mixture, allowing for its easy separation by filtration. scirp.org

Table 1: Optimization of the Chlorination of this compound with AlCl₃

EntryMolar Ratio (Alcohol:AlCl₃)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
11:0.57055850
21:1.07058194
31:1.5705100100
41:1.75705100>99
51:2.0705100>99
61:1.753053446
71:1.754056256
81:1.755058877
91:1.756059282
101:1.757039998
111:1.757049999
Data sourced from Ma, H., et al. (2012). scirp.orgresearchgate.net

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly in the pharmaceutical and materials science fields. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is crucial as different stereoisomers can exhibit vastly different biological activities and physical properties.

Preparation of (S)-3-Bromo-Alpha-Methylbenzyl Alcohol

The synthesis of enantiomerically pure (S)-3-bromo-alpha-methylbenzyl alcohol can be achieved through various stereoselective methods. One reported method involves the reaction of 3-bromobenzaldehyde (B42254) with trimethylaluminum (B3029685) in a suitable solvent like dichloromethane at low temperatures (-78 °C). chemicalbook.com This reaction, after being allowed to warm to room temperature and then quenched with aqueous hydrochloric acid, yields 1-(3-bromophenyl)ethanol. chemicalbook.com The purification of the crude product is typically carried out using silica gel flash column chromatography. chemicalbook.com To achieve the desired stereoselectivity, chiral catalysts or auxiliaries are often employed in such reactions.

Synthesis of Optically Active m-Acyloxy-α-[(methylamino)methyl]benzyl alcohols

Optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols are a class of compounds with potential pharmaceutical applications. google.comunifiedpatents.comlookchem.com Their synthesis often involves a multi-step sequence starting from an optically active precursor. For example, optically pure (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride has been synthesized from (R)-(-)-phenylephrine. nih.gov

The synthetic route involves the condensation of (R)-(-)-phenylephrine with acetone (B3395972) in the presence of calcium carbide to form an oxazolidine (B1195125) derivative. This intermediate is then treated with thallous ethoxide in ether, followed by trimethylacetyl chloride to yield the phenolic ester. The final step involves the cleavage of the oxazolidine ring using one equivalent of hydrogen chloride in ethanol. nih.gov Another approach describes the treatment of an ethereal solution of (R)-2,2,3-trimethyl-5-(m-trimethylacetoxyphenyl)-1,3-oxazolidine with hydrogen chloride gas, followed by evaporation and recrystallization from ethanol and hexane (B92381) to yield the desired product. prepchem.com

Oxidation and Oxidative Esterification of this compound

The oxidation of this compound can lead to various products, primarily the corresponding aldehyde, and under certain conditions, can proceed to form esters through oxidative self-esterification.

Aerobic Oxidation Studies

The selective oxidation of alcohols using molecular oxygen as the oxidant is a key area of green chemistry. Research into the aerobic oxidation of this compound has explored the use of metal-free catalyst systems. One such system employs a 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) catalyst supported on periodic mesoporous organosilica with an ionic liquid framework (ABNO@PMO-IL-Br). rsc.org

In a typical procedure, the oxidation of this compound is carried out in toluene (B28343) at 50°C under an oxygen atmosphere (1 atm), utilizing the ABNO@PMO-IL-Br catalyst in the presence of tert-butyl nitrite (B80452) (TBN) and HCl. The progress of the reaction is monitored by gas chromatography. rsc.org This method is part of a broader study on the cooperative catalysis for the aerobic oxidation and oxidative esterification of various alcohols. rsc.org

Oxidation to Aldehydes and Ketones

The controlled oxidation of this compound to 3-methylbenzaldehyde is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and selectivity.

Enzymatic Oxidation: Microbial degradation pathways offer a biochemical route for this oxidation. The enzyme NAD⁺-dependent dehydrogenase (EC 1.1.1.90) can oxidize this compound to 3-methylbenzaldehyde. This enzymatic reaction is a key step in the degradation of 1,3-dimethylbenzene by microorganisms.

Electrochemical Oxidation: A green and efficient method for this oxidation is through direct, mediator-free electro-oxidation. Using this technique, this compound has been converted to 3-methylbenzaldehyde in near-quantitative yield (99%). rsc.orgbirmingham.ac.uk This approach avoids the use of chemical oxidants, aligning with the principles of green chemistry. rsc.org

Chemical Oxidation: Traditional chemical oxidants like potassium permanganate (B83412) are also effective for the oxidation of this compound to 3-methylbenzaldehyde. vulcanchem.com Furthermore, catalyst systems such as copper(I) bromide combined with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been shown to be effective for the aerobic oxidation of a range of substituted benzyl alcohols to their corresponding aldehydes at room temperature. rsc.org

Table 1: Selected Methods for the Oxidation of this compound to 3-Methylbenzaldehyde This table is interactive. You can sort and filter the data.

Method Oxidant/Catalyst Solvent Temperature Yield (%) Reference
Electrochemical Oxidation - (Direct) Not specified Not specified 99 rsc.org, birmingham.ac.uk
Enzymatic Oxidation NAD⁺-dependent dehydrogenase Aqueous Not specified Not specified
Chemical Oxidation Potassium permanganate Not specified Not specified Not specified vulcanchem.com
Aerobic Oxidation Cu(I)Br/TEMPO/NMI Acetonitrile Room Temp. ~65 (for analogs) rsc.org

Self-Esterification Processes

Oxidative self-esterification is a reaction where an alcohol is first oxidized to an aldehyde or carboxylic acid intermediate, which then reacts with another molecule of the alcohol to form an ester. This transformation can be achieved under metal-free conditions.

The use of basic ionic liquids, specifically 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), has been shown to effectively catalyze the oxidative self-esterification of various benzylic alcohols using molecular oxygen as the oxidant. nih.gov For example, 4-methylbenzyl alcohol, a close analog of this compound, was converted to its self-esterification product, 4-methylbenzyl 4-methylbenzoate, with a 92% yield. nih.gov The reaction is typically performed at 80°C under 1 MPa of oxygen pressure. nih.gov The catalytic activity is attributed to a synergistic effect between the cation and anion of the ionic liquid. nih.gov

It is also postulated that self-esterification can occur during the aerobic oxidation of primary alcohols, particularly when the alcohol is less reactive. The proposed mechanism involves the formation of a hemiacetal intermediate from the initially formed aldehyde and a second alcohol molecule, which is then further oxidized to the ester. rsc.org

Hydrogenolysis and Hydrogenation Studies

Hydrogenolysis and hydrogenation are important reduction reactions. In the context of benzyl alcohols, hydrogenolysis involves the cleavage of the C-O bond, while hydrogenation typically refers to the saturation of the aromatic ring.

Hydrogenolysis of α-Methylbenzyl Alcohol

α-Methylbenzyl alcohol is a common model compound for studying the hydrogenolysis of the C-OH bond in benzylic alcohols. The hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene (B125841) has been extensively studied using heterogeneous catalysts.

A prominent catalyst for this reaction is palladium supported on carbon (Pd/C). researchgate.netresearchgate.netiaea.org Studies have shown that Pd/C is highly effective and selective for this transformation, inhibiting the hydrogenation of the aromatic ring, thus preventing the formation of byproducts like 1-cyclohexylethanol (B74718) or ethylcyclohexane. researchgate.netresearchgate.net The reaction is typically carried out in the presence of molecular hydrogen. The use of alcohol solvents is beneficial due to their polarity and ability to dissolve the reactants. researchgate.net The palladium nanoparticles on the carbon support are well-dispersed and crystalline, contributing to the catalyst's high activity. researchgate.netresearchgate.net

Table 2: Hydrogenolysis of α-Methylbenzyl Alcohol to Ethylbenzene This table is interactive. You can sort and filter the data.

Catalyst Hydrogen Source Key Finding Reference
Pd/C H₂ High selectivity to ethylbenzene; inhibits aromatic ring hydrogenation. researchgate.net, researchgate.net
Pd/TiO₂ H₂ Activity order: benzyl alcohol > 1-phenylethanol. researchgate.net
Pd/SiO₂ H₂ Forms by-products due to strong acid sites. researchgate.net

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers an alternative to using molecular hydrogen, employing a hydrogen donor molecule instead. This method is often considered safer.

Formic acid is a commonly used hydrogen donor in palladium-catalyzed transfer hydrogenolysis of benzylic alcohols. researchgate.netacs.org The CTH of α-methylbenzyl alcohol to ethylbenzene using a Pd/C catalyst and formic acid has been demonstrated with high conversion (98.8%) and selectivity (98.8%) at 80°C. researchgate.net The reaction mechanism is proposed to involve the formation of a formato-palladium species, followed by a rate-limiting hydride transfer to an active palladium-hydrogen species which then performs the hydrogenolysis. acs.org

Another approach involves the use of glucose as a sustainable hydrogen donor in an iridium-catalyzed transfer hydrogenation. This system has been applied to the reduction of various aldehydes to their corresponding alcohols. For instance, p-methylbenzaldehyde was effectively reduced to p-methylbenzyl alcohol. mdpi.com While this is the reverse reaction, it highlights the potential of transfer hydrogenation systems in the chemistry of methylbenzyl derivatives.

Table 3: Catalytic Transfer Hydrogenation/Hydrogenolysis of Methylbenzyl Derivatives This table is interactive. You can sort and filter the data.

Substrate Catalyst Hydrogen Donor Product Conversion/Yield Reference
α-Methylbenzyl alcohol Pd/C Formic Acid Ethylbenzene 98.8% Conversion, 98.8% Selectivity researchgate.net
p-Methylbenzaldehyde Iridium complex Glucose p-Methylbenzyl alcohol Good Yield mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-methylbenzyl alcohol, participating in fundamental organic reactions such as esterification, etherification, and dehydration.

Esterification Reactions

Esterification of this compound is a common transformation, typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. cerritos.edujk-sci.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. cerritos.edujk-sci.comtcu.edu

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of this compound. cerritos.edupatsnap.com The subsequent steps involve proton transfer and the elimination of a water molecule to yield the corresponding ester. cerritos.edu

For instance, the reaction of this compound with a carboxylic acid under acidic conditions produces a 3-methylbenzyl ester. The rate and yield of these reactions can be influenced by factors such as the nature of the carboxylic acid, the catalyst used, and the reaction conditions. dergipark.org.tr In addition to traditional acid catalysis, other methods like using 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can be employed for benzylation, which is a form of esterification when reacting with carboxylic acids. orgsyn.org

Table 1: Examples of Esterification Reactions with this compound

Carboxylic AcidCatalystProductReference
Acetic AcidSulfuric Acid3-Methylbenzyl acetate (B1210297) cerritos.edu
Benzoic AcidHydrochloric Acid3-Methylbenzyl benzoate (B1203000) jk-sci.com

This table provides illustrative examples of esterification reactions.

Etherification Reactions and Protecting Group Chemistry

The hydroxyl group of this compound can be converted into an ether through various methods, most notably the Williamson ether synthesis. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com The use of a strong base like sodium hydride is common for the initial deprotonation. organic-chemistry.orgyoutube.com

The benzyl (B1604629) group, including the 3-methylbenzyl group, is frequently used as a protecting group for alcohols in multi-step organic synthesis. organic-chemistry.org This is due to its stability under a wide range of reaction conditions and its relatively straightforward removal. organic-chemistry.org For instance, the 3-methylbenzyl group can be introduced to protect a hydroxyl functionality and later removed to reveal the alcohol. google.com Deprotection is often achieved through methods like catalytic hydrogenation. organic-chemistry.org

Alternative methods for etherification include using reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for the benzylation of alcohols under nearly neutral conditions, avoiding the need for strong acids or bases that some substrates may not tolerate. orgsyn.org

Table 2: Comparison of Etherification Methods

MethodReagentsConditionsKey FeaturesReference
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Alkyl HalideVariesClassic SN2 reaction, good for primary halides. masterorganicchemistry.comyoutube.com
Using BnOPTAlcohol, BnOPTMild heatingTolerates sensitive functional groups. orgsyn.org

This table summarizes common methods for the etherification of alcohols.

Dehydration Pathways

Under acidic conditions, this compound can undergo dehydration to form 3-methylstyrene. This elimination reaction typically proceeds through an E1 mechanism due to the stability of the resulting benzylic carbocation. chemdictionary.org The reaction is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water). chemdictionary.orgscience-revision.co.uk Loss of the water molecule generates a carbocation, which is then stabilized by resonance with the aromatic ring. chemdictionary.org Finally, a proton is eliminated from an adjacent carbon to form the alkene. chemdictionary.orgscience-revision.co.uk

The ease of dehydration follows the order: tertiary > secondary > primary alcohols, which correlates with the stability of the carbocation intermediate. chemdictionary.orgscience-revision.co.uk As a primary benzylic alcohol, this compound forms a relatively stable carbocation, facilitating this reaction. The choice of acid catalyst and reaction temperature can influence the efficiency of the dehydration process. science-revision.co.uk For example, vapor-phase dehydration over metal oxide catalysts like aluminum oxide is also a viable method. google.com

Reactions of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.

Substitution Reactions and Regioselectivity

The aromatic ring of this compound contains two substituents: a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). Both of these groups are ortho, para-directing activators for electrophilic aromatic substitution. prutor.ai This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

In the case of this compound, the methyl group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. The hydroxymethyl group at position 1 also directs to positions 2, 4, and 6. The directing effects of both groups reinforce each other, leading to substitution primarily at the 2, 4, and 6 positions.

An example of this is the nitration of aromatic compounds. While specific studies on the nitration of this compound are not abundant, the general principles of electrophilic aromatic substitution suggest that nitration would yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylbenzyl alcohol. rsc.org The exact ratio of these isomers would depend on the specific reaction conditions.

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in the reactivity and regioselectivity of electrophilic substitution on the this compound ring.

Electronic Effects: Both the methyl and hydroxymethyl groups are electron-donating. The methyl group donates electron density through an inductive effect and hyperconjugation. dalalinstitute.com The hydroxymethyl group is also weakly activating. These electron-donating properties increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. rsc.org This increased reactivity facilitates electrophilic substitution reactions.

Steric Effects: Steric hindrance can influence the regioselectivity of the substitution. While both ortho positions (2 and 6) are electronically activated, the position ortho to the larger hydroxymethyl group (position 2) might be slightly less favored for substitution by a bulky electrophile compared to the position ortho to the smaller methyl group (position 4, which is also para to the hydroxymethyl group). However, the position para to the hydroxymethyl group (position 4) is generally sterically accessible. The substitution at position 6 is ortho to the methyl group and meta to the hydroxymethyl group. Therefore, the substitution pattern is a result of the interplay between the activating electronic effects and the steric hindrance of the substituents.

In reactions like Friedel-Crafts alkylation, where both the electrophile and the transition state can be bulky, steric effects can be more pronounced, potentially favoring substitution at the less hindered para position. researchgate.net

Catalytic Transformations and Reaction Kinetics

The chemical behavior of this compound in various catalytic systems has been a subject of significant research, focusing on its conversion to valuable chemicals. The reactivity and reaction rates are highly dependent on the choice of catalyst and reaction conditions.

A variety of catalysts have been employed to facilitate the transformation of this compound.

Palladium (Pd): Palladium-based catalysts are effective for the hydrogenolysis of benzylic alcohols. The hydrogenolysis rate of benzylic alcohols over a Pd/C catalyst has been shown to increase significantly with a decrease in pH from 7 to 0.6. nih.gov This suggests that the reaction is acid-catalyzed. Furthermore, a combination of palladium and copper has been used in the co-catalyzed enantio- and diastereodivergent benzylic substitution reactions to synthesize various benzylic alcohol derivatives. osti.gov

Nickel/Silica (B1680970) (Ni/SiO2): this compound is involved in the gas-phase hydrogenation of isophthaldehyde over a Ni/SiO2 catalyst. researchgate.netaip.orgresearchgate.net This highlights its role as an intermediate in the synthesis of other compounds.

ABNO@PMO-IL-Br: The bifunctional catalyst ABNO@PMO-IL-Br, which contains 9-azabicyclo[3.3.1]nonane-3-one N-oxyl (keto-ABNO) within a periodic mesoporous organosilica with bridged imidazolium (B1220033) groups, has been shown to be robust for the metal-free aerobic oxidation of this compound. researchgate.netnih.govbohrium.com This system operates under an oxygen balloon and is notable for its synergistic effect between the TEMPO moieties and bromide ions. bohrium.comrsc.org

Hydroxyapatite (B223615) (HAP): Hydroxyapatite has emerged as a significant catalyst for the synthesis of this compound. A novel reaction pathway has been developed for the selective synthesis of this compound (3-MB-OH) by co-feeding ethanol (B145695) with methacrolein (B123484) over HAP, achieving a selectivity of up to 36.2%. nist.gov While metal-modified HAP is typically used to produce ortho- and para-isomers of methylbenzyl alcohol from ethanol, the introduction of methacrolein is crucial for the formation of the meta-isomer. nist.govuq.edu.au In-situ diffuse reflectance infrared Fourier-transform spectroscopy has confirmed that the presence of methacrolein leads to the production of 3-MB-OH. nist.gov

Kinetic studies reveal how the structure of this compound and reaction conditions influence its conversion rates.

The position of the methyl group on the benzene ring has a notable effect on the reaction rate in various catalytic systems. In the aerobic oxidation of methylbenzyl alcohol isomers, the conversion rates were found to decrease in the order of 4-methylbenzyl alcohol > this compound > 2-methylbenzyl alcohol. rsc.org This trend is attributed to steric hindrance. A similar observation was made in the α-alkylation of phenylacetonitrile (B145931) with methyl-substituted benzyl alcohols, where the activity also decreased in the order of 4-methyl, 3-methyl, and 2-methylbenzyl alcohol due to steric hindrance effects. sci-hub.se

In the context of biodegradation, the maximal rates of the initial monooxygenation step of intermediates in the toluene (B28343) catabolic pathway, including this compound, have been studied in Pseudomonas putida. rsc.org These studies showed that the rates for this step and the conversion of carboxylic acids are lower than those for the intermediate dehydrogenation steps. rsc.org

Furthermore, in photocatalytic conversions using β-cyclodextrin decorated CdS nanocrystals, a steric hindrance effect was observed for the three methylbenzyl alcohol isomers, with 2-methylbenzyl alcohol showing much lower activity than 3- and 4-methylbenzyl alcohol. A kinetic isotope effect (kH/kD) of 4.4, determined using 4-methylbenzyl alcohol and its deuterated analogue, confirmed that the activation of the C–H bond at the benzylic position is involved in the rate-determining step.

Table 1: Influence of Methyl Group Position on Catalytic Oxidation Conversion

Substrate Conversion (%) Selectivity (%) Catalyst
4-Methylbenzyl alcohol 52.6 97.3 CoSi alloy
This compound 42.5 88.3 CoSi alloy
2-Methylbenzyl alcohol 30.2 92.5 CoSi alloy

Data from a study on solvent-free selective oxidation. rsc.org

Understanding the reaction mechanisms is crucial for optimizing catalytic processes. For this compound and related benzyl alcohols, several mechanisms have been proposed.

A prominent mechanism is the dehydration of a protonated benzyl alcohol . In the hydrogenolysis of benzylic alcohol over a Pd/C catalyst, the reaction is believed to proceed through the dehydration of a protonated benzyl alcohol to form a benzylic carbenium ion, which is then followed by a hydride addition to yield toluene. nih.gov The dehydration of the protonated alcohol is considered the kinetically relevant step. nih.gov The general mechanism for the acid-catalyzed dehydration of alcohols involves three main steps:

Formation of a protonated alcohol: The alcohol's hydroxyl group is protonated by an acid, forming an alkyloxonium ion, which is a good leaving group.

Formation of a carbocation: The alkyloxonium ion departs, leaving behind a carbocation. This is typically the slowest, rate-determining step.

Formation of the final product: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond in the case of alkene formation, or in the case of hydrogenolysis, a hydride adds to the carbenium ion. nih.gov

In the synthesis of this compound over hydroxyapatite , a co-conversion pathway of ethanol and methacrolein has been proposed. nist.gov Theoretical studies suggest that ethanol first undergoes a Meerwein-Ponndorf-Verley hydrogen transfer with methacrolein. This leads to the formation of acetaldehyde, which then promotes the synthesis of aromatic compounds. nist.gov

For the chlorination of this compound using aluminum chloride (AlCl3) in 1,4-dioxane (B91453), a plausible mechanism involves the coordination of AlCl3 with the hydroxyl group. This forms an intermediate that subsequently undergoes nucleophilic substitution with a chloride ion to produce 3-methylbenzyl chloride.

In Silico and Computational Mechanistic Studies

Computational methods provide deep insights into the reaction mechanisms and energetics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound and its derivatives, DFT calculations have been instrumental in elucidating reaction pathways and catalyst-substrate interactions.

In the context of the hydroxyapatite-catalyzed synthesis of this compound, DFT calculations have shown that the Meerwein-Ponndorf-Verley hydrogen transfer between ethanol and methacrolein is a key step. nist.gov DFT has also been employed to study the stereochemical outcomes of Pd/Cu co-catalyzed asymmetric benzylic substitution reactions, revealing that the outcome is governed by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. osti.gov

Broader studies on benzyl alcohol oxidation have utilized DFT to understand the role of catalysts like graphene oxide. These calculations help in investigating the formation of possible bonds by analyzing global and local reactivity indexes and understanding the stability and nature of interactions between reactants and the catalyst surface through non-covalent interaction (NCI) analysis. DFT has also been used to explore the structural and electronic properties of catalysts, such as the binding mechanism of reactants to the catalyst surface. For benzyl alcohol derivatives, DFT simulations can help predict their behavior in various reactions.

Table 2: Applications of DFT in Studying Benzyl Alcohol Reactions

Application System Studied Key Finding
Reaction Pathway Ethanol + Methacrolein over HAP Ethanol preferentially undergoes Meerwein-Ponndorf-Verley hydrogen transfer. nist.gov
Stereochemistry Pd/Cu co-catalyzed benzylic substitution Stereochemical outcome is governed by nucleophilic attack on a Pd intermediate. osti.gov
Catalyst-Substrate Interaction Benzyl alcohol oxidation on graphene oxide Elucidation of bond formation and stability of reactant-catalyst complexes.
Electronic Effects Oxidation of substituted benzyl alcohols Substituent's electron-donating or -withdrawing ability influences reaction rates.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. While specific MD studies focusing solely on this compound are limited, research on benzyl alcohol provides valuable insights into how solvents can influence its behavior and reactivity.

MD simulations have been used to investigate the interaction between benzyl alcohol and keratin (B1170402) in cosmetic formulations. rsc.org These simulations revealed a strong interaction between benzyl alcohol molecules and keratin chains, leading to a disorganization of the keratin structure. rsc.org The simulations also showed that benzyl alcohol molecules tend to locate near the hair model, and the degree of destabilization increases with the concentration of benzyl alcohol. rsc.org

In the context of chemical reactions, computational modeling, in general, has been crucial in understanding the influence of solvent effects on the energetics of alcohol oxidation intermediates and in identifying the rate-limiting steps. researchgate.net The interaction between catalysts and reactants is significantly influenced by the solvent, as water-induced effects can enhance these interactions. MD simulations, particularly ab initio MD (AIMD), can model the dynamic organization of solvent molecules and elucidate the importance of specific solvent molecules in liquid-phase reactions. osti.gov For example, MD simulations combined with machine learning have been used to predict solvent effects on acid-catalyzed reaction rates. osti.gov While classical MD is more common for larger systems and longer timescales, it can still provide valuable information on reactant-solvent interactions that influence reactivity. osti.gov

Advanced Applications in Organic Synthesis and Materials Science

Role as a Chemical Intermediate and Building Block

3-Methylbenzyl alcohol, also known as m-tolylmethanol, is a versatile aromatic alcohol with the chemical formula C₈H₁₀O. nih.gov Its structure, featuring a benzyl (B1604629) alcohol backbone with a methyl group at the meta-position of the benzene (B151609) ring, makes it a valuable intermediate in various chemical syntheses. ebi.ac.uk The hydroxyl functional group's reactivity is enhanced by its benzylic position, making it more susceptible to chemical transformations compared to simple aliphatic alcohols. vulcanchem.com

This compound serves as a fundamental building block in the creation of more complex organic structures. chemimpex.com Its functional group reactivity allows it to be transformed into a variety of derivatives, such as esters and ethers, through reactions like Williamson ether synthesis. The compound is also utilized in gas-phase hydrogenation processes. chemicalbook.com For instance, it participates in the hydrogenation of isophthaldehyde over nickel catalysts, demonstrating its utility in producing more intricate molecules. chemicalbook.comguidechem.com Furthermore, its derivatives can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl methanols.

Synthesis TypeReactants/ConditionsProduct Class
Esterification/Etherification Carboxylic acids/Alkyl halidesFragrance/Flavoring esters & ethers
Hydrogenation Isophthaldehyde, Ni/SiO₂ catalystComplex alcohols
Suzuki-Miyaura Coupling Aryl boronic acids, Triflate estersBiaryl methanols
Williamson Ether Synthesis Alkyl halides, BaseBenzyl ethers

This table summarizes some of the key synthetic transformations involving this compound.

A significant application of this compound is its use as a precursor in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. vulcanchem.comchemicalbook.comlookchem.com These organophosphate compounds are synthesized by reacting this compound with a suitable chlorophosphate, such as diethyl chlorophosphate or di-n-butyl chlorophosphate, typically in the presence of a base like pyridine. csulb.edu The resulting phosphate (B84403) esters have garnered significant interest in biochemical and pharmaceutical research. lookchem.comcsulb.edu

The role of this compound as a synthetic intermediate extends prominently into the pharmaceutical industry. guidechem.commoneidechem.com It is a key starting material for producing compounds with potential therapeutic value. lookchem.com Specifically, the dialkyl aryl phosphates and dialkyl arylalkyl phosphates synthesized from it have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemicalbook.comlookchem.comcsulb.edu The inhibition of these enzymes is a key strategy in the development of drugs for neurological conditions. lookchem.com The di-n-butyl phosphate derivatives, in particular, have shown selective inhibition of BChE over AChE. csulb.edu

Phosphate DerivativeTarget Enzyme(s)Potential Therapeutic Area
Dialkyl Aryl Phosphates Acetylcholinesterase (AChE)Neurological Disorders
Dialkyl Arylalkyl Phosphates Butyrylcholinesterase (BChE)Neurological Disorders

This table highlights the pharmaceutical relevance of phosphate derivatives synthesized from this compound.

In addition to pharmaceuticals, this compound and its derivatives are employed in the development of agrochemicals and other specialty chemicals. chemimpex.com Substituted benzyl alcohols have been investigated for their use as selective pre-emergent herbicides. google.com For example, certain formulations have shown efficacy in controlling the establishment of weeds like crabgrass. google.com The compound's versatile chemical nature also makes it a valuable building block for a range of specialty chemicals, including those used in the fragrance and flavor industries. vulcanchem.com

Application in Polymer Science

The utility of this compound extends into materials science, where it and its derivatives are used in the field of polymer chemistry. chemimpex.comontosight.ai While it is classified chemically within a group that includes polymers, its primary role is as a monomer or a modifying agent to create advanced materials with specific properties. nih.govchemimpex.com

Derivatives of this compound are incorporated into polymer formulations to improve the final material's characteristics. chemimpex.com For instance, related bromo-substituted benzyl alcohols can be integrated into polymer structures to enhance properties like thermal stability and mechanical strength. chemimpex.com Similarly, amino-substituted versions are used to modify polymers for applications in coatings and adhesives. chemimpex.com The strategic incorporation of fragments like the 3-methylbenzyl group into complex polymer structures, such as those involving silsesquioxanes, represents a method for creating advanced materials with highly specialized functions for use in therapeutic agents or coatings. acs.org

Preparation of Polycarbonates

The synthesis of polycarbonates, a class of high-performance thermoplastics, often proceeds via the ring-opening polymerization (ROP) of cyclic carbonate monomers. This process requires an initiator, typically a small molecule containing a hydroxyl group, which starts the polymerization chain reaction. The choice of initiator is crucial as it becomes incorporated into the final polymer structure and can influence the polymerization kinetics and the properties of the resulting material.

In the field of organocatalytic ROP for creating advanced and sustainable polycarbonates from various monomers (including those derived from natural products like glucose, D-mannose, and d-glucal), extensive research highlights the use of a specific initiator. acs.orgnih.govacs.orgpolympart.com Numerous studies have successfully employed 4-methylbenzyl alcohol as the initiator in conjunction with organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce well-defined polycarbonates with controlled molecular weights and narrow dispersity. nih.govpolympart.comrsc.org These polymerizations are noted for their efficiency, often achieving high monomer conversion in short reaction times under mild conditions. acs.orgpolympart.com

However, a thorough review of scientific literature reveals a conspicuous absence of This compound being used for this specific application. While its isomer, 4-methylbenzyl alcohol, is a well-documented and preferred initiator in numerous published studies on polycarbonate synthesis, there is currently no available research demonstrating the use of this compound as an initiator for the preparation of polycarbonates via ring-opening polymerization or other methods.

Synthesis of Chiral Intermediates and Catalysts

While this compound is an achiral molecule, it serves as a valuable prochiral precursor in the synthesis of enantiomerically pure chiral intermediates and catalysts, which are fundamental to modern asymmetric synthesis in the pharmaceutical and fine chemical industries. The generation of a stereogenic center at the carbinol carbon transforms the molecule into a valuable chiral building block.

Key strategies for this transformation include biocatalytic reduction and chemical derivatization into chiral ligands.

Biocatalytic Asymmetric Reduction

One of the most effective methods for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this approach, 3-methylacetophenone is reduced to form either (R)- or (S)-3-methylbenzyl alcohol. This transformation is often accomplished with high enantioselectivity using whole-cell biocatalysts or isolated enzymes (ketoreductases).

Research on analogous structures demonstrates the power of this method. For instance, a study on the biocatalysis of various organochalcogeno acetophenones using enzymes from Daucus carota root showed that meta-substituted ketones could be reduced to their corresponding chiral alcohols with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net This principle of using alcohol dehydrogenases and their cofactors from biological sources is a widely applied green chemistry approach for creating chiral alcohols. researchgate.netresearchgate.net The stereochemical outcome of the reduction is highly specific, adhering to Prelog's rule, which allows for the selective synthesis of the desired enantiomer. researchgate.net

Derivatization into Chiral Ligands and Intermediates

This compound can be used as a starting material to synthesize more complex molecules that function as chiral auxiliaries or ligands for metal-catalyzed asymmetric reactions. The synthesis of chiral ligands is crucial, as these molecules can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. thieme-connect.com

A general and powerful method involves converting the benzyl alcohol into a benzyl azide (B81097), which can then be reduced to a chiral amine. For example, the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert a benzyl alcohol into its corresponding azide with stereochemical control, which is then readily transformed into a chiral amine ligand. thieme-connect.com These chiral amines are precursors to a wide variety of important catalysts.

Furthermore, this compound is a known precursor to a range of downstream products that can be utilized in further chiral syntheses. lookchem.com The data below highlights some of these derivatives.

These derivatives can be employed in various synthetic routes, such as the construction of chiral β-amino alcohol derivatives through stereodivergent reactions, which are valuable scaffolds in many pharmaceutical compounds. nih.gov

Compound Reference Table

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

The ability of 3-Methylbenzyl alcohol and its derivatives to interact with and inhibit specific enzymes is a significant area of research. These studies explore its potential to modulate biological pathways critical in both pharmacology and toxicology.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound serves as a precursor or key intermediate in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. researchgate.netacs.org These synthesized phosphate (B84403) compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netacs.orguab.cat The inhibition of these cholinesterase enzymes is a key strategy in the development of therapeutic agents for neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease. researchgate.netethz.ch Research indicates that by acting as a building block for these more complex inhibitors, this compound is valuable in the development of drugs targeting the cholinergic system. acs.org

Inhibition of Cytochrome P-450 Isozymes (CYPs 2B1, 2E1, 4B1)

Direct investigation into the effects of this compound on metabolic enzymes has revealed its inhibitory action on specific cytochrome P-450 (CYP) isozymes. mdpi.com In one study, a single 6-hour inhalation exposure of rats to this compound (referred to as 3-MBA in the study) resulted in a dose-dependent inhibition of specific CYP isozymes in the lungs and nasal mucosa. mdpi.com

In the lungs, this compound inhalation inhibited CYPs 2B1 and 4B1 in a dose-dependent manner. mdpi.com In the nasal mucosa, it dose-dependently inhibited CYPs 2E1 and 4B1. mdpi.com This research highlights the compound's ability to selectively alter the activity of crucial metabolic enzymes in a dose-dependent and organ-specific way, which could have implications for the metabolism of other co-administered xenobiotics. mdpi.com

Table 1: Effect of this compound Inhalation on Rat Respiratory-Tract Cytochrome P-450 Isozymes Data derived from a study involving a single 6-hour inhalation exposure. mdpi.com

Tissue CYP Isozyme Observed Effect Nature of Effect
Lung CYP 2B1 Inhibition Dose-dependent
CYP 4B1 Inhibition Dose-dependent
Nasal Mucosa CYP 2E1 Inhibition Dose-dependent
CYP 4B1 Inhibition Dose-dependent

Branched-chain amino acid aminotransferases (BCAT1) Inhibition

Branched-chain amino acid aminotransferases (BCATs), particularly the cytosolic isoform BCAT1, are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs). researchgate.netmdpi.com These enzymes are upregulated in various diseases, including certain types of cancer, making them a potential therapeutic target. researchgate.netmdpi.com The search for effective BCAT1 inhibitors is an active area of research, with compounds such as γ-aminobutyric acid (GABA) derivatives being investigated. researchgate.netmdpi.com While the oxidation of benzyl (B1604629) alcohols is a fundamental reaction in creating diverse organic compounds, current research has not specifically identified this compound as a direct inhibitor of BCAT1. researchgate.net The development of BCAT inhibitors is a significant focus, but studies directly linking this compound to this activity are not prominent in the available literature. nih.gov

Antimicrobial Activity Investigations

The antimicrobial properties of benzyl alcohol and its derivatives are well-recognized, leading to research into their efficacy against various pathogens.

Studies on Benzyl Alcohol Derivatives

Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties. nih.gov This general antimicrobial activity has led to their use in various applications, including as preservatives in pharmaceutical formulations. nih.gov The mechanism of action often involves the disruption of microbial cell membranes, which leads to cell lysis and death. researchgate.net The structural characteristics of these aromatic alcohols, including their lipophilicity, allow them to integrate into and disrupt the integrity of these membranes. researchgate.net

Antifungal and Antibacterial Activity of Derivatives

Specific studies have highlighted the antimicrobial potential of this compound and its derivatives. Research has shown that this compound can enhance the effectiveness of other antimicrobial agents against the fungus Aspergillus niger. researchgate.net One investigation assessed its direct antifungal properties against Aspergillus niger, measuring the zone of inhibition at various concentrations. researchgate.net

**Table 2: Antifungal Activity of this compound against Aspergillus niger*** *Data from a study assessing the minimum inhibitory concentration (MIC). researchgate.net

Concentration (mg/L) Zone of Inhibition (mm)
0 0
50 10
100 25
200 40

Furthermore, more complex derivatives incorporating the 3-methylbenzyl structure have shown antimicrobial activity. For example, a synthesized quinoline (B57606) derivative featuring a 4-methylbenzyloxy group demonstrated good activity against Proteus mirabilis and Aspergillus niger. nih.gov These findings indicate that the 3-methylbenzyl moiety can be a valuable component in the design of novel antimicrobial agents.

Metabolic Pathways and Biotransformation

The environmental fate and biotechnological potential of this compound are closely linked to its metabolism by various microorganisms. These organisms have evolved sophisticated enzymatic pathways to break down aromatic compounds, including substituted benzyl alcohols.

Pseudomonas putida mt-2, which harbors the TOL plasmid pWW0, is a well-studied bacterium capable of degrading aromatic hydrocarbons like toluene (B28343) and xylenes. researchgate.net The degradation pathway, known as the TOL pathway, involves a series of enzymatic steps that convert these compounds into intermediates of central metabolism. nih.govasm.org The degradation process consists of two main parts: the "upper pathway" which converts the initial substrate to a benzoate (B1203000) derivative, and the "lower pathway" which involves the cleavage of the aromatic ring. nih.govasm.org

The upper TOL pathway enzymes are responsible for the sequential oxidation of the methyl group of toluene or xylene. nih.gov For m-xylene (B151644), this process leads to the formation of this compound. The enzymes involved include xylene monooxygenase (encoded by xylAM or xylMA) and benzyl alcohol dehydrogenase (encoded by xylB). nih.govnih.gov Specifically, this compound acts as an intermediate in this pathway and is a known inducer of the system. nih.gov The functionality of these enzymes has been verified in vivo; for instance, the activity of xylene monooxygenase can be demonstrated by the conversion of indole (B1671886) to indigo (B80030) in the presence of this compound. asm.org

In Pseudomonas putida, the degradation of benzyl alcohol can be inhibited by the presence of more favorable carbon sources like glucose, a phenomenon known as catabolite repression. psu.edu This regulation occurs at the level of gene expression, specifically targeting the promoters of the xyl catabolic operons. psu.edu

The microbial metabolism of this compound yields specific oxidation products. In the context of the Pseudomonas putida TOL pathway, this compound is oxidized to 3-methylbenzaldehyde (B113406) and subsequently to 3-methylbenzoate (B1238549) (also known as m-toluate). researchgate.netnih.govnih.gov Studies have shown that when fully induced cells of P. putida are supplied with this compound, there is a transient accumulation of 3-methylbenzoate. researchgate.net This conversion is carried out by the enzymes benzyl alcohol dehydrogenase (xylB) and benzaldehyde (B42025) dehydrogenase (xylC). nih.govnih.gov The production of m-toluate is a key step, as this compound acts as an effector that activates the regulator XylS, which in turn induces the expression of the lower (meta) pathway enzymes needed for ring cleavage. nih.govnih.gov

In other microorganisms, such as Rhodococcus sp. strain DK17, the bioconversion of m-xylene can lead to different products. The use of o-xylene (B151617) dioxygenase from this bacterium results in the production of both this compound and 2,4-dimethylphenol, typically in a 9:1 ratio. nih.gov Similarly, Rhodococcus sp. strain B3 has been found to metabolize o-xylene through two simultaneous inducible pathways. One of these pathways involves the oxidation of a methyl group to form 2-methylbenzyl alcohol, which is then converted to 3-methylcatechol. manchester.ac.uk

Dioxygenases are critical enzymes in the aerobic degradation of aromatic compounds, catalyzing the incorporation of both atoms of molecular oxygen into the substrate. The o-xylene dioxygenase from Rhodococcus sp. strain DK17 is a notable example, demonstrating a unique ability for regioselective hydroxylation. nih.govjmb.or.kr When this enzyme acts on m-xylene, it can perform both benzylic and aryl hydroxylation, yielding this compound and 2,4-dimethylphenol. nih.gov Molecular modeling suggests that the orientation of the m-xylene molecule within the enzyme's active site determines the product. nih.gov If the molecule exposes its methyl group to the catalytic center, this compound is formed. nih.gov This enzyme's versatility makes it a promising biocatalyst for developing new chemicals. jmb.or.kr

Pharmacological Applications and Therapeutic Potential

While this compound itself is primarily recognized as a versatile intermediate in chemical synthesis, its structural framework is relevant in the development of new pharmacologically active agents. Research has focused more on derivatives of methylbenzyl alcohol for specific therapeutic applications.

Derivatives of this compound serve as key intermediates and building blocks in the synthesis of a range of pharmaceuticals. chemimpex.comchemimpex.com For example, 3-Amino-4-methylbenzyl alcohol is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Similarly, 4-Methoxy-3-methylbenzyl alcohol is used as a starting material for synthesizing various new drugs and has been investigated for its potential anticancer properties. lookchem.com Another derivative, 3,4-dipivaloxy-α-[(isopropylamino)methyl]benzyl alcohol, has been developed as a therapeutic agent for conditions like bronchial asthma, valued for its increased stability and solubility. google.com

The methylbenzyl alcohol scaffold appears in compounds investigated for anti-inflammatory and analgesic properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medications used to treat pain and inflammation, though their use can be associated with adverse effects. tandfonline.combiointerfaceresearch.com The search for new agents with improved profiles is ongoing. biointerfaceresearch.com

In this context, specific halogenated derivatives of methylbenzyl alcohol are of interest. For instance, 4-Bromo-3-methylbenzyl alcohol is described as an important intermediate in the synthesis of various pharmaceuticals, specifically in the development of anti-inflammatory and analgesic medications. chemimpex.com Additionally, (2,5-Dimethoxy-3-methylphenyl)methanol, another related structure, has been noted to exhibit potential anti-inflammatory and analgesic properties. smolecule.com These examples highlight the utility of the substituted benzyl alcohol motif as a foundational structure for designing new therapeutic compounds with pain-relieving and anti-inflammatory potential.

Chiral Intermediates for Drug Synthesis

Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. nih.gov The synthesis of single-enantiomer drugs has become a primary focus in the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.govmdpi.com Biocatalytic processes, utilizing enzymes or whole microorganisms, are often favored for producing chiral intermediates due to their high enantioselectivity and regioselectivity, operating under mild conditions that prevent isomerization and racemization. nih.gov

Chiral alcohols are crucial building blocks in the synthesis of many pharmaceuticals. nih.govmdpi.com For instance, the enzymatic reduction of ketones to their corresponding chiral alcohols is a common strategy. (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate for HMG CoA reductase inhibitors, is produced via the reduction of its corresponding ketoester by Geotrichum candidum. nih.gov Similarly, (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), an intermediate for NK-1 receptor antagonists, is synthesized through the asymmetric enzymatic reduction of a ketone using an alcohol dehydrogenase from Rhodococcus erythropolis. nih.gov

While direct examples detailing the use of this compound as a chiral intermediate for a specific marketed drug in the provided search results are not explicit, its structure as a primary aromatic alcohol makes it a relevant scaffold. nih.gov The principles of creating chiral centers, often through asymmetric reduction of a corresponding ketone (3-methyl-benzaldehyde) or enzymatic resolution, would apply. The synthesis of complex chiral molecules, such as anticancer agents, often relies on key chiral alcohol intermediates. For example, the synthesis of an IGF-1 receptor inhibitor utilized (S)-2-chloro-1-(3-chlorophenyl)ethanol, produced via microbial reduction, as a vital chiral building block. nih.govmdpi.com This highlights the established pathways through which substituted benzyl alcohols can serve as essential chiral precursors in pharmaceutical manufacturing.

Investigations into Antihypertensive Agents (e.g., Nebivolol Synthesis)

This compound and its derivatives have been investigated for their role in the synthesis and activity of antihypertensive agents.

One of the most notable applications is in the synthesis of Nebivolol, a third-generation β-adrenergic receptor antagonist used to treat high blood pressure. biosynth.comtezu.ernet.in Nebivolol is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. tezu.ernet.in The (S,R,R,R)-isomer is a potent β1-adrenergic receptor blocker, while the (R,S,S,S)-isomer enhances its therapeutic effect. tezu.ernet.in Various synthetic routes to Nebivolol have been developed, some of which involve intermediates structurally related to benzyl alcohol. For example, the synthesis can involve the reaction of key epoxide intermediates, such as (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl -2H-1-benzopyran, with an amine. epo.org In some patented processes, a benzylated intermediate, (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl] -2H-1-benzopyran-2-methanol, is a crucial component. epo.org This highlights the utility of benzyl-type structures in constructing the complex architecture of Nebivolol.

Furthermore, research has explored other benzyl derivatives for their antihypertensive properties. A study on benzyl benzoate derivatives found that a meta-methyl derivative, specifically 3-methylbenzyl 2'-nitrobenzoate, exhibited approximately 10-fold higher activity in inhibiting angiotensin II signaling than benzyl benzoate itself. researchgate.net An in vivo study confirmed that benzyl benzoate could significantly suppress angiotensin II-induced hypertension in mice. researchgate.net Additionally, a series of 3-benzyl-2-substituted-3H- Current time information in Santa Cruz, CA, US.lookchem.comtriazolo[5,1-b]quinazolin-9-ones were synthesized and evaluated for their antihypertensive activity. nih.gov All tested compounds showed significant activity, with one derivative, 3-benzyl-2-methyl-3H- Current time information in Santa Cruz, CA, US.lookchem.comtriazolo[5,1-b] quinazolin-9-one, demonstrating potency greater than the standard drug, prazosin. nih.gov

Computational Approaches in Biological Research

Molecular Docking Studies for Biological Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.com It is widely used in drug design to understand the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein receptor. scholarsresearchlibrary.comdergipark.org.tr

Several studies have utilized molecular docking to investigate the biological potential of compounds derived from or related to this compound. For example, docking studies were performed on synthesized benzyl alcohol derivatives to evaluate their binding to the glucosamine-6-phosphate synthase (GlcN-6-P) active site, a target for antibacterial agents. dergipark.org.tr The results showed that the synthesized compounds fit well within the receptor's active site, forming hydrogen bonds with amino acid residues, and the most active compound also exhibited a low binding energy, suggesting a strong interaction. dergipark.org.tr

In another study, novel thiazolidin-4-one derivatives incorporating a 3-methylbenzyl moiety were synthesized and subjected to molecular docking against the GlcN-6P receptor (PDB: 2VF5). biointerfaceresearch.com The docking analysis helped to rationalize the observed antimicrobial activity by showing how the compounds bind within the active site. biointerfaceresearch.com Similarly, docking studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one, a structurally related compound, showed that it binds effectively in the active site of the enzyme tankyrase, an anticancer target, with interactions comparable to a known warfarin (B611796) derivative. nih.gov

These computational studies provide valuable insights into the mechanism of action at a molecular level. They help in identifying key structural features responsible for biological activity and guide the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Table of Research Findings from Molecular Docking Studies

Compound ClassProtein TargetKey FindingsReference
Benzyl alcohol derivativesGlucosamine-6-phosphate synthase (GlcN-6-P)Compounds fit into the active site, forming hydrogen bonds. The most active compound showed low binding energy. dergipark.org.tr
5-(3-Methylbenzyl)-2-(thiophen-2-ylmethylenehydrazono)thiazolidin-4-oneGlucosamine-6-phosphate synthase (GlcN-6-P) (PDB: 2VF5)Docking was used to predict and rationalize the antimicrobial potential of the synthesized compounds. biointerfaceresearch.com
(3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-oneTankyraseBinds well in the active site, with interactions comparable to a warfarin derivative. Supports potential anticancer activity. nih.gov
1,4,5-trisubstituted 1,2,3-triazole ethanol derivativesMycobacterium tuberculosis enoylreductase (INHA) (PDB: 4TZT)Compounds displayed good docking energies, suggesting potential as antimycobacterial agents. researchgate.net

Analytical Chemistry Research and Detection Methods

Chromatographic Techniques for Analysis

Chromatographic methods are essential for separating 3-Methylbenzyl alcohol from complex mixtures, allowing for its precise detection and quantification. Gas chromatography and high-performance liquid chromatography are the most prominent techniques used.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that confirms its identity.

Research has shown the utility of GC-MS in identifying this compound as a volatile compound released during the curing of epoxy powder paints. nih.gov It has also been used to study the degradation products of related benzyl (B1604629) alcohols under sonication, where the parent compound and its byproducts are identified by their mass spectra and retention times. nih.gov

The Kovats retention index, a relative measure of retention time, is a standardized value used for compound identification in GC. For this compound, the Kovats retention index on a standard non-polar column is reported as 1104.2. uni.lu In specific analyses, such as the titanium-catalysed deoxygenation of this compound, the resulting product, 3-methyltoluene, is identified using GC-MS, demonstrating the technique's applicability in monitoring chemical reactions.

Table 1: GC-MS Data for this compound

ParameterValueReference
Kovats Retention Index (Standard Non-Polar Column)1104.2 uni.lu
Molecular Ion (m/z)122 ottokemi.com
Major Fragment Ions (m/z)107, 105, 93, 91, 79, 77 ottokemi.comnih.gov

High-performance liquid chromatography (HPLC) is another key technique for the analysis of this compound, particularly for samples that are not sufficiently volatile for GC or for preparative separations. ottokemi.comnih.gov While specific, detailed research studies focusing solely on an HPLC method for this compound are not extensively documented in publicly available literature, methods for closely related aromatic alcohols provide a strong basis for its analysis.

For instance, a common method for benzyl alcohol and its metabolites utilizes a reversed-phase approach. sielc.com This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and acetonitrile, often with an acid modifier like glacial acetic acid or formic acid to ensure good peak shape. sielc.comnist.gov Detection is commonly performed using a UV detector, typically at a wavelength around 254 nm. sielc.com Such a method would effectively separate this compound from its potential impurities and metabolites.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the hydrogen and carbon environments within the molecule.

¹H NMR data for this compound shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the hydroxyl (OH) proton, and the methyl (CH₃) protons. ottokemi.comavantorsciences.com Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the benzylic carbon, and the carbons of the aromatic ring. nist.govavantorsciences.com Detailed NMR data, including chemical shifts from experiments conducted in deuterated chloroform (B151607) (CDCl₃), have been deposited in public databases like the Biological Magnetic Resonance Bank (BMRB). nist.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃2.3521.58
-CH₂OH4.6665.57
Ar-H (various positions)7.0-7.3124.24, 127.97, 128.28, 128.67
Ar-C (quaternary)-138.44, 141.00
Data sourced from BMRB entry bmse000540. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. uni.luavantorsciences.com

A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are visible as sharp peaks in the 1450-1600 cm⁻¹ range. Finally, a strong band corresponding to the C-O stretching vibration of the primary alcohol is found around 1020-1085 cm⁻¹. sielc.comsigmaaldrich.com Spectra are available from sources such as the NIST Chemistry WebBook for both the gas phase and as a liquid film. sielc.comsigmaaldrich.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is well-characterized. ottokemi.com

The molecular ion peak [M]⁺ is observed at an m/z of 122, corresponding to the molecular weight of the compound. ottokemi.com The spectrum is dominated by a base peak at m/z 107, which results from the loss of a hydroxyl radical (•OH). Another significant peak is found at m/z 93, corresponding to the loss of the CH₂OH group. The tropylium (B1234903) ion at m/z 91 is also a prominent fragment. Other notable fragments include ions at m/z 105, 79, and 77, which are characteristic of substituted benzyl compounds. ottokemi.comnih.gov

Table 3: Principal Mass Spectrometry Peaks for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
122100.0[M]⁺
12119.3[M-H]⁺
10780.4[M-CH₃]⁺
10513.7[M-OH]⁺
9354.5[M-CH₂OH]⁺
9150.3[C₇H₇]⁺
7950.6[C₆H₇]⁺
7747.7[C₆H₅]⁺
Data compiled from ChemicalBook and NIST WebBook. ottokemi.com

Environmental and Green Chemistry Aspects

Biodegradation and Environmental Fate

3-Methylbenzyl alcohol is recognized as a key intermediate in the aerobic biodegradation of m-xylene (B151644) by soil bacteria. Specifically, the bacterium Pseudomonas putida mt-2, which harbors the TOL plasmid pWW0, is capable of metabolizing m-xylene. The degradation pathway begins with the oxidation of the methyl group of m-xylene by a xylene monooxygenase to form this compound. nih.govresearchgate.netnih.gov

This alcohol is then further oxidized by benzyl (B1604629) alcohol dehydrogenase to 3-methylbenzaldehyde (B113406), which is subsequently converted to 3-methylbenzoate (B1238549). nih.govresearchgate.net Studies on the kinetics of this pathway in Pseudomonas putida have revealed important details about the flux through these intermediate steps. When fully induced cells were supplied with this compound, it led to the transient accumulation of 3-methylbenzoate. nih.govresearchgate.netmicrobiologyresearch.org This indicates that the conversion of the alcohol and the subsequent aldehyde is a rapid process.

Information regarding the specific ecotoxicity and environmental fate of this compound is limited. Safety Data Sheets (SDS) indicate that data on persistence and degradability, bioaccumulation, and mobility in soil are not available. fishersci.com The compound is not expected to contain components considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). cdhfinechemical.com However, standard precautions advise against releasing the chemical into drains, and it is assigned a Water Hazard Class (WGK) of 3 in Germany, signifying it is hazardous to water. fishersci.comsigmaaldrich.com

As an analogue, the Health and Environmental Effects Document for the parent compound, benzyl alcohol, provides some context, classifying it as not classifiable as to human carcinogenicity (Group D). epa.gov Given the use of related methylbenzyl alcohols in fragrances, their potential environmental presence is a subject of consideration. nih.gov The general guidance for aryl alkyl alcohols emphasizes the need for safe handling and disposal to minimize environmental and health risks. ontosight.ainih.gov

Sustainable Synthetic Methods

In line with green chemistry principles, significant effort has been directed towards developing synthetic methods for this compound and its derivatives that are more efficient and environmentally benign than traditional routes. These methods focus on reducing waste, avoiding hazardous solvents, and using catalysts that are effective and have a smaller environmental footprint.

A key transformation in the synthesis of valuable chemicals is the oxidation of alcohols to aldehydes. Traditional methods often use stoichiometric amounts of toxic and hazardous oxidizing agents. Solvent-free oxidation, particularly using molecular oxygen as the ultimate oxidant, represents a much greener alternative. Several catalytic systems have been shown to be effective for the solvent-free oxidation of this compound to 3-methylbenzaldehyde.

One approach utilizes a nano-structured ZnO catalyst with potassium permanganate (B83412) (KMnO₄) as the oxidant under solvent-free conditions, achieving high conversion and selectivity in a short time. iau.ir Another method employs a CoSi alloy catalyst for the base- and solvent-free aerobic oxidation, using molecular oxygen. arxiv.org The results show that the position of the methyl group influences the reaction, with this compound showing moderate conversion compared to its isomers. arxiv.org

Beyond solvent-free oxidation, other green catalytic strategies are being explored. Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. A cobalt-based metal-organic framework (MOF) has been demonstrated as an efficient and reusable catalyst for the transfer hydrogenation of aldehydes and ketones to their corresponding alcohols, including the reduction of 3-methylbenzaldehyde to this compound. rsc.org This method uses isopropanol (B130326) as a green and readily available hydrogen donor and notably operates without the need for a base. rsc.org

Another sustainable approach is the oxidant-free dehydrogenation of alcohols. An alumina-supported silver (Ag/Al₂O₃) catalyst has been found to effectively catalyze the dehydrogenation of various alcohols to carbonyl compounds, generating only hydrogen gas as a byproduct. scispace.com This method avoids the use of any external oxidants, improving atom economy.

Furthermore, the use of environmentally benign catalysts and solvents is a key goal. Iron, being abundant and less toxic than many noble metals, is an attractive catalyst. Iron(III) chloride has been used to catalyze the eco-friendly etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent, producing only water as a byproduct. acs.org

Future Directions and Emerging Research Areas

Advanced Catalysis for Selective Synthesis

The selective synthesis of 3-methylbenzyl alcohol and its conversion to other valuable chemicals is a key area of research. Advanced catalytic systems are being developed to improve efficiency and selectivity.

Ruthenium-Based Catalysts: N-heterocyclic carbene/ruthenium ([Ru]-NHC) complexes have shown high efficiency in the acceptorless dehydrogenation of alcohols, including the conversion of this compound to 3-methylbenzoic acid. sci-hub.box These catalysts can operate at low loadings (as low as 125 ppm) and exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them superior to many previously reported systems. sci-hub.box The steric and electronic properties of the NHC ligands play a crucial role in the catalytic activity. sci-hub.box

Iron-Based Catalysts: Iron-catalyzed reactions have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols like this compound. acs.org This method is advantageous as it involves a hydrogen transfer strategy where the alcohol acts as both a coupling reagent and a reductant, avoiding the need for external oxidants or reducing agents. acs.org

Palladium-Based Catalysts: Palladium catalysts, particularly on carbon supports (Pd/C), are effective for the catalytic transfer hydrogenolysis of benzylic alcohols using formic acid as a hydrogen donor. researchgate.net This method allows for the high-yield conversion of α-methylbenzyl alcohol to ethylbenzene (B125841) and shows promise for similar transformations involving this compound. researchgate.net

Cobalt-Manganese Catalysts: Mixed oxide catalysts, such as CoₓOᵧ–MnCO₃, have demonstrated high activity and selectivity in the aerial oxidation of various alcohols, including benzyl (B1604629) alcohol, to their corresponding aldehydes. mdpi.com These catalysts offer a green and efficient alternative for the selective oxidation of this compound. mdpi.com

Table 1: Comparison of Catalytic Systems for Reactions Involving Benzyl Alcohols

Catalyst SystemReaction TypeSubstrate ExampleKey Findings
[Ru]-NHC ComplexesAcceptorless DehydrogenationThis compoundHigh efficiency at low catalyst loadings. sci-hub.box
Iron Salts (e.g., dppf)2-Arylbenzoxazole FormationThis compoundCascade reaction without external reagents. acs.org
Pd/CCatalytic Transfer Hydrogenolysisα-Methylbenzyl alcoholHigh conversion and selectivity with formic acid. researchgate.net
CoₓOᵧ–MnCO₃Aerial OxidationBenzyl alcoholHigh activity and selectivity to aldehyde. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Applications

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing new therapeutic agents.

SAR studies have become a cornerstone in the development of novel drugs. researchgate.netelsevierpure.com By systematically modifying the structure of a lead compound, such as a derivative of this compound, researchers can identify the key molecular features responsible for its biological effects. nih.govnih.govdundee.ac.uk For instance, the introduction of a 3-methylbenzyl group into other molecular scaffolds has been explored to enhance antiviral activity. semanticscholar.org In one study, a derivative containing a 3-methylbenzyl group (A30) showed a curative activity of 51.1% against Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL. semanticscholar.org This was a notable improvement over the parent benzyl compound, indicating that the methyl group at the meta position contributes positively to the biological activity. semanticscholar.org

Further SAR studies on related compounds have shown that the position of substituents on the benzyl ring can significantly impact efficacy. For example, moving a substituent from the meta or para position to the ortho position can lead to better inhibitory activity in some systems. nih.gov These findings highlight the importance of fine-tuning the substitution pattern on the aromatic ring to optimize biological interactions.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of this compound applications.

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to understand reaction mechanisms and predict the properties of catalysts and molecules. rsc.org For example, DFT calculations can help elucidate the transition states and energy barriers in catalytic cycles, guiding the design of more efficient catalysts. rsc.org In silico docking studies are used to predict how this compound derivatives might bind to biological targets, such as enzymes or receptors. dundee.ac.uk This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and biological testing. dundee.ac.uk

Experimental techniques, including NMR spectroscopy and X-ray crystallography, provide detailed structural information that is essential for validating computational models. rsc.orgbmrb.io For instance, NMR data can confirm the structure of synthesized derivatives, while X-ray crystallography can reveal the precise binding mode of a ligand in a protein's active site. dundee.ac.ukrsc.org The integration of these approaches creates a powerful feedback loop, where experimental results refine computational models, and computational predictions guide experimental design. rsc.org

Exploration of Novel Derivatives with Enhanced Bioactivity

Research is ongoing to synthesize and evaluate new derivatives of this compound with improved biological properties. The goal is to develop compounds with greater potency, selectivity, and favorable pharmacokinetic profiles.

The synthesis of novel derivatives often involves modifying the core structure of this compound to introduce new functional groups or heterocyclic rings. researchgate.net For example, it can be used as a starting material for creating compounds with potential anti-inflammatory or antimicrobial activities. Derivatives incorporating moieties like oxadiazoles (B1248032) and triazoles are of particular interest due to their broad spectrum of pharmacological activities. researchgate.netlookchem.com The introduction of a 3-methylbenzyl group has been shown to influence the bioactivity of resulting molecules. semanticscholar.org For instance, in a series of ferulic acid derivatives, the compound with a 3-methylbenzyl substituent demonstrated significant antiviral properties. semanticscholar.org The exploration of such derivatives is a promising strategy for discovering new drug candidates. nih.gov

Sustainable Production and Lifecycle Assessment

The principles of green chemistry are increasingly being applied to the production of this compound and its derivatives to minimize environmental impact. dtu.dk This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes. dtu.dk

Q & A

Q. What computational approaches predict the biological or chemical activity of this compound derivatives?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like Hammett σ constants or logP values correlate substituent effects with activity. For example, this compound’s parameter (-0.24 in ) predicts its behavior in antioxidant assays. Density Functional Theory (DFT) simulations optimize transition states in catalytic cycles .

Q. How does this compound compare to structural analogs (e.g., 4-hydroxybenzyl alcohol) in pharmaceutical applications?

  • Answer : Unlike 4-hydroxy analogs (antioxidant/anti-inflammatory agents), this compound lacks phenolic -OH groups, limiting direct radical scavenging. However, its ether derivatives show promise as prodrugs due to enhanced lipophilicity, assessed via logD (octanol/water) partitioning .

Q. What strategies improve the enantioselective synthesis of this compound derivatives?

  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) achieve >90% ee. Solid-phase synthesis on MBBA resin enables high-throughput screening of enantiomers, with cleavage via DDQ oxidation .

Q. How is this compound utilized in polymer-supported synthesis?

  • Answer : It serves as a linker in Merrifield resins for peptide synthesis. Functionalization with 3-methoxy-4-benzyloxy groups enhances stability during DDQ-mediated deprotection, critical for multi-step organic transformations .

Q. What experimental designs resolve contradictions in reported catalytic activities of substituted benzyl alcohols?

  • Answer : Controlled studies isolating variables (e.g., solvent polarity, catalyst loading) are essential. For example, discrepancies in Pd-catalyzed transfer hydrogenation ( vs. 4) arise from differing solvent systems (aqueous vs. organic). Replicate experiments with standardized conditions (e.g., 20 mM CAPS buffer, pH 9.4) improve reproducibility .

Methodological Notes

  • Data Validation : Cross-reference NIST Standard Reference Data (e.g., boiling points) and peer-reviewed kinetic studies .
  • Contradiction Management : Address steric vs. electronic effects by contextualizing studies (e.g., enzyme vs. metal catalysis) .
  • Safety Compliance : Follow OSHA guidelines for waste disposal and exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.